molecular formula C7H9NO3 B1599812 Methyl 3,5-dimethylisoxazole-4-carboxylate CAS No. 56328-87-1

Methyl 3,5-dimethylisoxazole-4-carboxylate

Cat. No.: B1599812
CAS No.: 56328-87-1
M. Wt: 155.15 g/mol
InChI Key: WTSPFFYLZRYZOB-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its methyl groups at positions 3 and 5 and a carboxylate group at position 4 on the isoxazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-dimethylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . The reaction conditions often involve refluxing methanolic solutions with catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using metal catalysts. The use of microwave-assisted green synthetic pathways has also been explored to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

MDIC has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.

Circulatory Stimulants

Research indicates that derivatives of 3,5-dimethylisoxazole carboxylic acids, including MDIC, exhibit properties as circulatory stimulants. For instance, the diethylamide derivative of 3,5-dimethyl-isoxazole-4-acetic acid has shown significant effects on respiration in morphinized rabbits at low doses, suggesting potential for use in treating respiratory depression .

Cancer Therapy

MDIC and its derivatives have been studied for their anticancer properties. A recent study highlighted the synthesis of benzopyran-4-one-isoxazole hybrids, which showed selective antiproliferative activity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 5.2 to 22.2 μM . These findings suggest that MDIC derivatives could be promising candidates in cancer therapy.

Synthesis Example

One method involves treating 3,5-dimethylisoxazole with thionyl chloride to form an acid chloride, followed by reaction with methyl aniline to yield MDIC . The synthesis process can be summarized as follows:

StepReactionConditions
13,5-Dimethylisoxazole + Thionyl Chloride40°C for 4 hours
2Add Methyl AnilineHeat at 60°C for 30 minutes

Structure-Activity Relationship (SAR)

The structure of MDIC allows it to mimic acetyl-lysine (KAc), which is crucial for binding to bromodomains in proteins like BRD4. Studies have shown that modifications at the 3 and 5 positions of the isoxazole ring can enhance binding affinity and selectivity towards specific bromodomains .

Binding Affinity Studies

Table: Binding Affinity of MDIC Derivatives

CompoundBromodomain TargetIC50 (μM)
MDICBRD4(1)0.544
DDT26BRD4(1)Not specified

Toxicological Profile

While exploring the therapeutic potential of MDIC, it is also essential to assess its safety profile. Preliminary studies suggest low toxicity levels; however, further research is required to establish comprehensive safety data across different biological systems .

Mechanism of Action

The mechanism of action of methyl 3,5-dimethylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interaction with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3,5-dimethylisoxazole-4-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3,5-dimethylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The methyl groups at positions 3 and 5 and a carboxylate group at position 4 contribute to its unique chemical properties and biological activities.

Target Interaction

The primary biological activity of this compound is attributed to its interaction with Bromodomain-containing protein 4 (BRD4) . BRD4 plays a crucial role in regulating gene expression and has been implicated in various cancers. The compound acts as an acetyl-lysine mimic, displacing acetylated histone-mimicking peptides from BRD4, thereby inhibiting its function .

Biochemical Pathways

The interaction with BRD4 leads to several downstream effects:

  • Inhibition of c-MYC expression : This oncogene is critical for cancer cell proliferation.
  • Induction of DNA damage : Markers such as γ-H2AX indicate double-strand breaks in DNA.
  • Cell cycle arrest : The compound causes G1 phase arrest in cancer cells, inhibiting their proliferation .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies show that it effectively inhibits the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) and MCF-7 cells. The compound has been reported to have an IC50 value of approximately 0.237 μM against BRD4, indicating potent inhibitory activity .

Cell Line IC50 (μM) Effect
MCF-70.237Inhibition of proliferation
TNBCVariesInduces apoptosis and cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound also shows potential antimicrobial activity. Preliminary studies suggest effectiveness against certain bacterial strains, although more extensive research is needed to confirm these effects and determine the underlying mechanisms .

Case Studies and Research Findings

  • Study on BRD4 Inhibition : A study highlighted the structural analysis of this compound derivatives that bind selectively to BRD4. These derivatives exhibited varied affinities and selectivities for different bromodomains, showcasing the potential for developing targeted therapies against cancers driven by BRD4 dysregulation .
  • Antiproliferative Effects : Another research effort focused on the antiproliferative effects of this compound across multiple cancer cell lines. Results indicated that it significantly reduced cell viability while sparing normal cells, suggesting a favorable therapeutic index .
  • Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the compound not only inhibits BRD4 but also affects other signaling pathways involved in cell survival and apoptosis, making it a multifaceted agent in cancer therapy .

Future Directions

The promising biological activities of this compound warrant further exploration. Future research should focus on:

  • In vivo studies : To evaluate the efficacy and safety profile in animal models.
  • Structural optimization : To enhance selectivity and potency against specific targets.
  • Combination therapies : Assessing the potential synergistic effects with existing anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3,5-dimethylisoxazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via esterification of 3,5-dimethylisoxazole-4-carboxylic acid using methanol under acidic catalysis. Key steps include refluxing in a solvent (e.g., ethanol or DMSO) with a dehydrating agent (e.g., sulfuric acid). Optimization involves varying reaction time (e.g., 12–18 hours), temperature (reflux at 80–100°C), and stoichiometric ratios. Post-reaction purification via crystallization (e.g., water-ethanol mixtures) or column chromatography is critical to isolate the product. Yields can be improved by controlling moisture and using anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodology :

  • NMR : 1H^1H-NMR should show a singlet for the methyl ester group (~3.8–3.9 ppm) and distinct signals for the isoxazole ring protons (~6.2–6.5 ppm). 13C^{13}C-NMR confirms the carbonyl group (~160–165 ppm) and ring carbons .
  • IR : A strong absorption band at ~1720–1740 cm1^{-1} corresponds to the ester carbonyl group. Additional peaks at ~3100 cm1^{-1} (C–H stretching in the aromatic ring) and ~1600 cm1^{-1} (C=N in isoxazole) are critical .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) at m/z 170–172 confirm the molecular weight. Fragmentation patterns should align with the ester and isoxazole moieties .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

  • Methodology : Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group. Degradation under humidity or elevated temperatures produces 3,5-dimethylisoxazole-4-carboxylic acid, detectable via HPLC or TLC. Regular stability testing under accelerated conditions (40°C/75% RH) is recommended .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what crystal engineering strategies enhance its utility in metal-organic frameworks (MOFs)?

  • Methodology : The compound acts as a monodentate ligand through the isoxazole ring’s nitrogen or oxygen atoms. In Zn(II) or Cu(II) complexes, it forms 2D/3D networks via hydrogen bonding (O–H⋯N, C–H⋯π) and bifurcated interactions. Crystal engineering involves solvent selection (e.g., DMF/water mixtures) and pH control to favor specific coordination geometries. Single-crystal XRD analysis reveals lattice parameters and non-covalent interactions critical for MOF stability .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

  • Methodology : The electron-deficient isoxazole ring undergoes regioselective nucleophilic attack at the 4-position. For cycloaddition (e.g., with acrylonitrile), DFT calculations predict transition states and regiochemistry. Kinetic studies (e.g., monitoring via 1H^1H-NMR) under varying temperatures and solvents (e.g., DMSO vs. ethanol) reveal rate constants and activation parameters. Isotopic labeling (e.g., 13C^{13}C) can trace reaction pathways .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the bioactivity of this compound derivatives?

  • Methodology :

  • Derivatization : Synthesize analogs by modifying the ester group (e.g., hydrolysis to carboxylic acid) or substituting methyl groups with halogens or aryl moieties.
  • Bioassays : Test derivatives for enzyme inhibition (e.g., COX-2, kinases) or antimicrobial activity using microdilution assays (MIC values). Compare IC50_{50} or EC50_{50} data to establish SAR trends .

Q. What strategies mitigate contradictions in reported solubility or spectral data for this compound across studies?

  • Methodology :

  • Solubility : Use standardized solvents (e.g., USP-grade DMSO, ethanol) and report temperature/pH conditions. Conflicting data may arise from polymorphic forms; characterize via XRD or DSC.
  • Spectral Data : Cross-validate using multiple techniques (e.g., NMR with HSQC, COSY) and reference internal standards (e.g., TMS for NMR). Discrepancies in IR peaks (~1710 cm1^{-1} vs. ~1740 cm1^{-1}) may indicate impurities or hydration states .

Properties

IUPAC Name

methyl 3,5-dimethyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4-6(7(9)10-3)5(2)11-8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSPFFYLZRYZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473030
Record name Methyl 3,5-dimethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56328-87-1
Record name Methyl 3,5-dimethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3,5-dimethylisoxazole-4-carboxylate
Methyl 3,5-dimethylisoxazole-4-carboxylate
Methyl 3,5-dimethylisoxazole-4-carboxylate
Methyl 3,5-dimethylisoxazole-4-carboxylate
Methyl 3,5-dimethylisoxazole-4-carboxylate
Methyl 3,5-dimethylisoxazole-4-carboxylate

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